molecular formula C12H12O4 B14236710 Methyl 3-[(2-methylacryloyl)oxy]benzoate CAS No. 537039-99-9

Methyl 3-[(2-methylacryloyl)oxy]benzoate

Cat. No.: B14236710
CAS No.: 537039-99-9
M. Wt: 220.22 g/mol
InChI Key: KMFLVWYDTGDOJB-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylacryloyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl 3-[(2-methylacryloyl)oxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methylacryloyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with 2-methylacryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Hydroxybenzoic acid+2-Methylacryloyl chlorideBaseMethyl 3-[(2-methylacryloyl)oxy]benzoate+HCl\text{3-Hydroxybenzoic acid} + \text{2-Methylacryloyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 3-Hydroxybenzoic acid+2-Methylacryloyl chlorideBase​Methyl 3-[(2-methylacryloyl)oxy]benzoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: The major product is 3-carboxybenzoic acid.

    Reduction: The major product is 3-hydroxybenzoic alcohol.

    Substitution: The products depend on the nucleophile used; for example, using NaOMe can yield methyl 3-methoxybenzoate.

Scientific Research Applications

Methyl 3-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.

    Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.

    Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its reactive ester group.

Mechanism of Action

The mechanism by which Methyl 3-[(2-methylacryloyl)oxy]benzoate exerts its effects is primarily through its reactive ester group. This group can undergo polymerization reactions, forming long chains that impart desirable properties to the resulting materials. The molecular targets and pathways involved include the esterification and transesterification processes, which are catalyzed by acids or bases.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the 2-methylacryloyl group.

    Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl 3-methoxybenzoate: Similar ester but with a methoxy group instead of the 2-methylacryloyl group.

Uniqueness

Methyl 3-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts additional reactivity and allows for the formation of polymers with specific properties. This makes it particularly valuable in applications requiring materials with enhanced thermal and mechanical properties.

Properties

CAS No.

537039-99-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 3-(2-methylprop-2-enoyloxy)benzoate

InChI

InChI=1S/C12H12O4/c1-8(2)11(13)16-10-6-4-5-9(7-10)12(14)15-3/h4-7H,1H2,2-3H3

InChI Key

KMFLVWYDTGDOJB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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